Enhanced Polarity Drives Differential Solubility Profile
5-Aminoadamantan-2-one exhibits a computed XLogP3 of 0.3, making it significantly more polar than the common monoamino adamantane scaffolds. For context, the antiviral drug amantadine (1-aminoadamantane) has a computed XLogP3 of 1.5, while the Alzheimer's drug memantine (1-amino-3,5-dimethyladamantane) is more lipophilic at 3.3. This 1.2 to 3.0 log unit decrease in lipophilicity directly translates to higher aqueous solubility and a different pharmacokinetic starting point, which is critical for researchers designing CNS-penetrant or peripherally-restricted drug candidates [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 0.3 (XLogP3-AA) |
| Comparator Or Baseline | Amantadine (1-Aminoadamantane) = 1.5; Memantine (1-Amino-3,5-dimethyladamantane) = 3.3 |
| Quantified Difference | Δ log P = -1.2 to -3.0 (5-aminoadamantan-2-one is more polar) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A lower LogP value directly impacts aqueous solubility and membrane permeability, making this compound a more suitable starting point for candidates where lower lipophilicity and higher polarity are desired, such as for reducing hERG binding or improving metabolic stability.
- [1] PubChem Compound Summary for CID 528351 (5-Aminoadamantan-2-one). National Center for Biotechnology Information (2025). View Source
